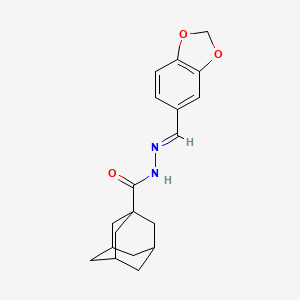
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide, also known as MDA-19, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1995 by researchers at the University of Connecticut and has since been the subject of numerous scientific studies.
Mécanisme D'action
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide acts as a selective agonist for the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. By activating CB2 receptors, N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide can modulate the activity of immune cells and reduce inflammation and pain.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce the activation of microglial cells, which play a key role in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide has several advantages as a research tool, including its high selectivity for CB2 receptors and its potent anti-inflammatory and analgesic effects. However, it is important to note that N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids in the body. Additionally, the use of synthetic cannabinoids in research may be limited by regulatory restrictions and ethical considerations.
Orientations Futures
There are several potential future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide and other synthetic cannabinoids. One area of interest is the development of novel CB2 receptor agonists with improved selectivity and efficacy. Another area of interest is the investigation of the potential therapeutic applications of synthetic cannabinoids in the treatment of various diseases and conditions, including chronic pain, inflammation, and neurological disorders. Finally, further research is needed to better understand the mechanisms underlying the effects of synthetic cannabinoids and to identify potential risks and side effects associated with their use.
Méthodes De Synthèse
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide is typically synthesized using a multistep process that involves the reaction of 1-adamantylamine with 3,4-methylenedioxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to further chemical reactions to yield N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide.
Applications De Recherche Scientifique
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety. It has been shown to have potent anti-inflammatory and analgesic effects in animal models, and has also been found to have anxiolytic properties in studies on rats.
Propriétés
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(19-7-13-3-14(8-19)5-15(4-13)9-19)21-20-10-12-1-2-16-17(6-12)24-11-23-16/h1-2,6,10,13-15H,3-5,7-9,11H2,(H,21,22)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWCALYMRNKFGI-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~-[(E)-1-(1,3-Benzodioxol-5-YL)methylidene]-1-adamantanecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

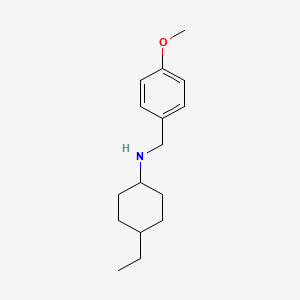
![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730444.png)
![N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5730446.png)
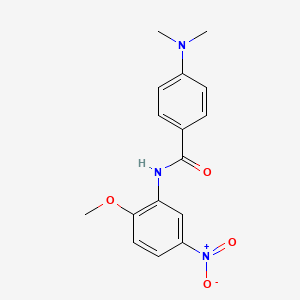

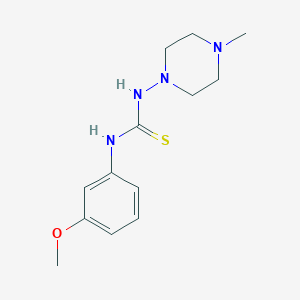
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5730472.png)
![2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5730484.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B5730493.png)
![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)
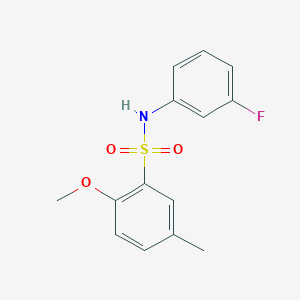
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)
![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)